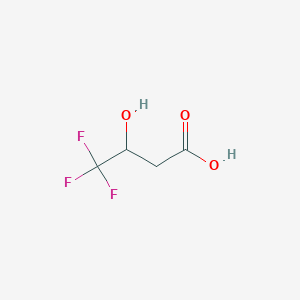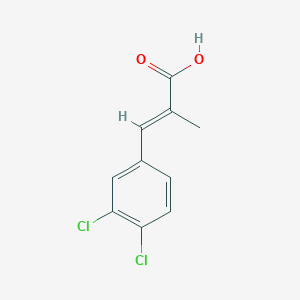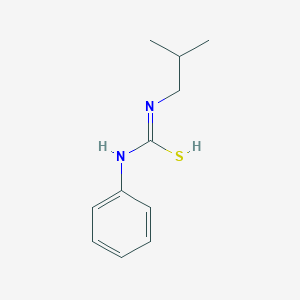
N'-(2-methylpropyl)-N-phenylcarbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “N'-(2-methylpropyl)-N-phenylcarbamimidothioic acid” is a chemical entity with a unique structure and properties. It is used in various scientific and industrial applications due to its specific chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(2-methylpropyl)-N-phenylcarbamimidothioic acid involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are tailored to achieve high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale manufacturing. This involves the use of advanced technologies and equipment to ensure consistent quality and efficiency. The process typically includes the use of high-pressure reactors, automated control systems, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: N'-(2-methylpropyl)-N-phenylcarbamimidothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by advanced analytical techniques to ensure their purity and structural integrity.
Scientific Research Applications
N'-(2-methylpropyl)-N-phenylcarbamimidothioic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic agent. In industry, it is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N'-(2-methylpropyl)-N-phenylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. These interactions lead to changes in the biochemical and physiological processes within the system. The detailed mechanism of action is studied using various experimental and computational techniques to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds: N'-(2-methylpropyl)-N-phenylcarbamimidothioic acid is compared with other similar compounds to highlight its unique properties. Some of the similar compounds include those with analogous structures and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its distinct properties are leveraged in various scientific and industrial processes to achieve desired outcomes.
Properties
IUPAC Name |
N'-(2-methylpropyl)-N-phenylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLIWROUPTWSLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=C(NC1=CC=CC=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN=C(NC1=CC=CC=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
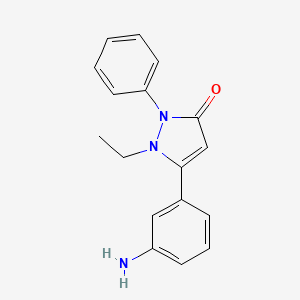
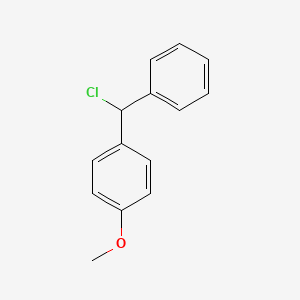
![(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime](/img/structure/B7771850.png)
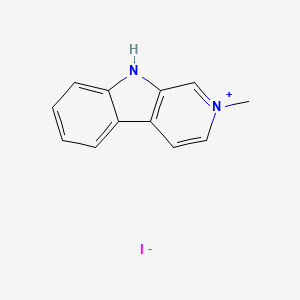
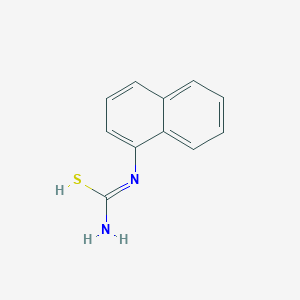


![11H-Benzo[a]fluorene](/img/structure/B7771875.png)
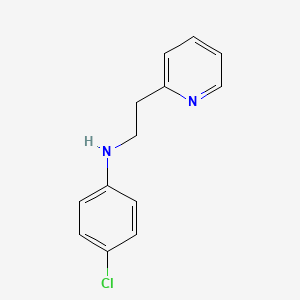
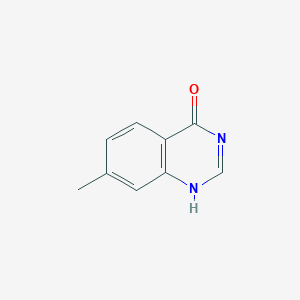
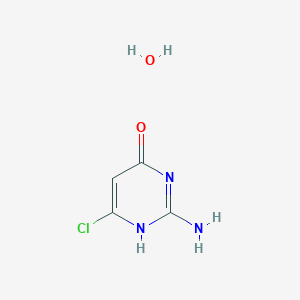
![3-(Cyclohexylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7771915.png)
